molecular formula C14H21N3OS B1387694 N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine CAS No. 1105188-38-2

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Cat. No.: B1387694
CAS No.: 1105188-38-2
M. Wt: 279.4 g/mol
InChI Key: OBISERFKZQJZAV-UHFFFAOYSA-N
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Description

N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.

    Attachment of the Diamine Side Chain: The final step involves the nucleophilic substitution reaction where

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c1-10-6-7-11(18-4)12-13(10)19-14(16-12)15-8-5-9-17(2)3/h6-7H,5,8-9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBISERFKZQJZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Reactant of Route 3
Reactant of Route 3
N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Reactant of Route 4
Reactant of Route 4
N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Reactant of Route 5
Reactant of Route 5
N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Reactant of Route 6
N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

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